2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a carboxamide group, as well as a pyrazole ring substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Chlorination: The pyridine ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The nitrated pyrazole and the chlorinated pyridine are coupled through a nucleophilic substitution reaction to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group on the pyridine ring can be replaced by various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Major Products
Scientific Research Applications
2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole and pyridine derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity . The nitro group on the pyrazole ring can participate in redox reactions, while the chloro group on the pyridine ring can undergo nucleophilic substitution, allowing the compound to interact with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]pyridine-3-carboxamide: Similar structure but with the carboxamide group at the 3-position of the pyridine ring.
2-chloro-N-[2-(4-amino-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide: Similar structure but with an amino group instead of a nitro group on the pyrazole ring.
2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group on the pyridine ring.
Uniqueness
2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide is unique due to the specific combination of functional groups and their positions on the heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-N-[2-(4-nitropyrazol-1-yl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O3/c12-10-5-8(1-2-13-10)11(18)14-3-4-16-7-9(6-15-16)17(19)20/h1-2,5-7H,3-4H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXZCEVSJDTLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NCCN2C=C(C=N2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.